molecular formula C5H6ClN3 B1439264 4-Chloro-2-methylpyrimidin-5-amine CAS No. 20090-59-9

4-Chloro-2-methylpyrimidin-5-amine

Cat. No.: B1439264
CAS No.: 20090-59-9
M. Wt: 143.57 g/mol
InChI Key: OJDZCCVMFJMXDO-UHFFFAOYSA-N
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Description

4-Chloro-2-methylpyrimidin-5-amine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at the 4-position, a methyl group at the 2-position, and an amino group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylpyrimidin-5-amine typically involves the chlorination of 2-methylpyrimidine followed by amination. One common method includes the following steps:

    Chlorination: 2-Methylpyrimidine is reacted with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 4-position.

    Amination: The resulting 4-chloro-2-methylpyrimidine is then treated with ammonia or an amine source to introduce the amino group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylpyrimidin-5-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group at the 2-position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups at the 4-position.

    Oxidation: 2-Methylpyrimidine-4-carboxylic acid or 2-methylpyrimidine-4-aldehyde.

    Reduction: 2-Methylpyrimidin-4-amine or other reduced derivatives.

Scientific Research Applications

4-Chloro-2-methylpyrimidin-5-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antiviral, and anticancer activities.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.

    Industrial Applications: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylpyrimidin-5-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit enzymes like cyclooxygenase (COX) or kinases, thereby modulating inflammatory responses or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylpyridin-4-amine
  • 5-Chloro-2-methylpyrimidin-4-amine
  • 2-Chloro-4-amino-5-methylpyridine

Uniqueness

4-Chloro-2-methylpyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its combination of a chlorine atom, a methyl group, and an amino group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-chloro-2-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-8-2-4(7)5(6)9-3/h2H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDZCCVMFJMXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663976
Record name 4-Chloro-2-methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20090-59-9
Record name 4-Chloro-2-methyl-5-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20090-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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